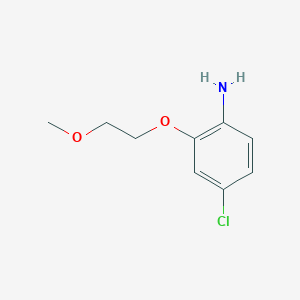

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives like PBF-509 often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

Molecular Structure Analysis

The molecular structure of PBF-509 is characterized by the presence of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is often a core component of many drugs due to its versatility and unique physicochemical properties .

Chemical Reactions Analysis

In the context of chemical reactions, PBF-509, like other benzofuran derivatives, can undergo palladium-catalyzed cross-coupling reactions . Additionally, it can participate in protodeboronation reactions, which involve the removal of a boron group from an organic compound .

Physical And Chemical Properties Analysis

PBF-509 is a solid compound with a molecular weight of 253.25 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For example, certain substituted benzofurans have demonstrated cell growth inhibitory effects on various types of cancer cells including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Immunosuppressive Activity

Some benzofuran compounds have been synthesized and evaluated for their immunosuppressive activity. These compounds could potentially be studied as lead compounds in the development of new immunosuppressant agents .

Antimicrobial Agents

Benzofuran scaffolds have been identified as promising structures for developing new antimicrobial agents. Substituents with halogens, nitro, and hydroxyl groups on the benzofuran nucleus have displayed potent antibacterial activity .

Synthesis Methods

Diverse synthesis methods for benzofuran derivatives have been developed. For instance, an efficient annulation reaction has been described for the synthesis of benzofuro[3,2-b]pyridine derivatives .

Mechanism of Action

Target of Action

Benzofuran derivatives have been reported to exhibit potent antibacterial activity .

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that benzofuran derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects .

Action Environment

It’s known that the success of sm cross-coupling reactions, which benzofuran derivatives are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

properties

IUPAC Name |

methyl 2-pyridin-3-yl-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-13-12(7-10)8-14(19-13)11-3-2-6-16-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFPQIZGNKFUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)

![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)

![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)